Acetylenedicarboxylic Acid Methyl Ester
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Overview
Description
4-Methoxy-4-oxobut-2-ynoic acid is an organic compound with the molecular formula C₅H₄O₄. It is also known as acetylenedicarbonic acid methyl ester. This compound is characterized by the presence of both methoxy and oxo functional groups attached to a butynoic acid backbone. It is a versatile intermediate used in various chemical reactions and has applications in multiple scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-4-oxobut-2-ynoic acid typically involves the reaction of propiolic acid with methanol in the presence of a catalyst. One common method includes the use of oxalyl chloride and a drop of dimethylformamide (DMF) at low temperatures, followed by warming to room temperature . This reaction yields the desired product with high purity.
Industrial Production Methods
In industrial settings, the production of 4-methoxy-4-oxobut-2-ynoic acid may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the process, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-4-oxobut-2-ynoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or aldehydes.
Substitution: It can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, aldehydes, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
4-Methoxy-4-oxobut-2-ynoic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: This compound can be used in the study of enzyme mechanisms and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-methoxy-4-oxobut-2-ynoic acid involves its interaction with various molecular targets and pathways. It can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the formation of covalent bonds with proteins and enzymes, potentially altering their function and activity. The specific pathways involved depend on the context of its use, such as in drug development or biochemical studies .
Comparison with Similar Compounds
Similar Compounds
4-Methoxy-4-oxo-2-butynoic acid: A closely related compound with similar functional groups.
Propiolic acid: Shares the acetylenic structure but lacks the methoxy and oxo groups.
Methyl propiolate: Similar ester functionality but differs in the acetylenic position.
Uniqueness
4-Methoxy-4-oxobut-2-ynoic acid is unique due to its combination of methoxy and oxo groups, which confer distinct reactivity and properties. This makes it a valuable intermediate in organic synthesis and a useful tool in various scientific research applications .
Properties
IUPAC Name |
4-methoxy-4-oxobut-2-ynoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4O4/c1-9-5(8)3-2-4(6)7/h1H3,(H,6,7) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSDQRHQVFPZDSO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C#CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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